1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane

Description

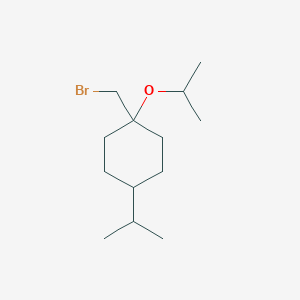

1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane is a substituted cyclohexane derivative featuring three distinct functional groups: a bromomethyl group (-CH2Br), an isopropoxy group (-OCH(CH3)2), and an isopropyl group (-CH(CH3)2) at positions 1 and 4 of the cyclohexane ring.

Properties

Molecular Formula |

C13H25BrO |

|---|---|

Molecular Weight |

277.24 g/mol |

IUPAC Name |

1-(bromomethyl)-4-propan-2-yl-1-propan-2-yloxycyclohexane |

InChI |

InChI=1S/C13H25BrO/c1-10(2)12-5-7-13(9-14,8-6-12)15-11(3)4/h10-12H,5-9H2,1-4H3 |

InChI Key |

DYCJFRJLBRWPMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)(CBr)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxy-4-isopropylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Corresponding azides, thiols, or ethers.

Oxidation: Alcohols or ketones.

Reduction: Methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process involves the formation of a transition state and the subsequent release of the bromide ion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from the provided evidence:

Key Observations:

Substituent Effects :

- The target compound’s isopropoxy group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing methanesulfonyl group in . This difference may influence reaction rates and pathways in substitutions.

- Compared to 1-Bromo-4-isopropylcyclohexane , the bromomethyl group in the target compound offers a more reactive site for alkylation due to the primary bromide’s higher susceptibility to nucleophilic attack.

Bromomethyl Group Reactivity:

- The bromomethyl group (-CH2Br) is a versatile alkylating agent. In (Bromomethyl)cyclohexane , this group facilitates straightforward alkylation reactions. However, in the target compound, steric shielding from adjacent substituents may require harsher conditions or catalysts for similar reactions.

Comparison with Aromatic Analogs:

- 4-(Bromomethyl)benzaldehyde demonstrates reactivity at both the bromomethyl and aldehyde groups. In contrast, the target compound’s isopropoxy group is less reactive than an aldehyde but may stabilize intermediates via ether oxygen lone pairs.

Pharmaceutical Relevance:

- highlights bromomethyl-containing bicyclic compounds (e.g., TC-1698) with high affinity for nicotinic receptors . The target compound’s isopropoxy and isopropyl groups could similarly modulate bioactivity, though direct studies are lacking.

Biological Activity

1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane is a compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexane ring with various substituents that influence its chemical reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with biological targets through various mechanisms. These may include:

- Enzyme Inhibition : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : The isopropoxy and isopropyl groups may influence receptor binding affinity, affecting signal transduction pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds with halogenated groups often show enhanced antibacterial properties.

- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined a series of brominated cyclohexanes and their antimicrobial activities against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a similar potential for this compound .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory properties of isopropyl-substituted cyclohexanes. The findings demonstrated that these compounds could effectively inhibit the production of nitric oxide in macrophages, indicating potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Brominated cyclohexanes | Significant inhibition of bacteria |

| Anti-inflammatory | Isopropyl-substituted cyclohexanes | Reduced nitric oxide production |

| Enzyme Inhibition | Various halogenated compounds | Inhibition of metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.